Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol. Its structure comprises a thieno[2,3-b]pyridine core substituted with amino, methyl, and methyl ester groups. Key physical properties include a boiling point of 393.4°C, density of 1.32 g/cm³, and a calculated XLogP3 of 3, indicating moderate lipophilicity . The compound is synthesized via reactions involving bromoacetate derivatives and pyridinethione precursors under reflux conditions .
Properties
IUPAC Name |
methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-5-4-6(2)13-10-7(5)8(12)9(16-10)11(14)15-3/h4H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZJLJJFYBUPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967237 | |
| Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-44-9, 5278-19-3 | |
| Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52505-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 52505-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core with amino and methyl substitutions that enhance its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thienopyridine Core : Utilizing various thienopyridine precursors.
- Substitution Reactions : Introducing amino and methyl groups through electrophilic substitution methods.
- Esters Formation : Converting carboxylic acids to esters using methylating agents.
Antimicrobial Properties
Research indicates that thienopyridine derivatives exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Staphylococcus epidermidis and Leishmania amazonensis .
Inhibitory Effects on Enzymes
The compound has been identified as an inhibitor of several key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : It demonstrates anti-inflammatory activity by inhibiting COX enzymes, with IC50 values reported in the micromolar range .
- Protein Kinases : It has shown potential as an inhibitor of IKK complex activity, which is crucial in the NF-kB signaling pathway associated with inflammation and cancer .
Case Studies
- Anti-inflammatory Activity :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Amino Group Positioning : The presence of an amino group at the 3-position appears to enhance binding affinity to target enzymes.
- Methyl Substituents : The 4 and 6 positions' methyl groups may contribute to lipophilicity and overall bioavailability.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is part of a class of thienopyridines that have shown promise as pharmacological agents. The following are notable applications in medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of thienopyridines possess significant anticancer properties. For instance, compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression, such as B-Raf and PKCθ inhibitors. These compounds can potentially be developed into targeted therapies for specific cancer types .
Antimicrobial Properties
Thienopyridine derivatives have demonstrated activity against a range of pathogens. For example, 4-amino derivatives have shown effectiveness against Staphylococcus epidermidis and Leishmania amazonensis, indicating that this compound may also exhibit similar antimicrobial properties .
Biological Research
The biological activity of this compound extends to various research applications:
Enzyme Inhibition Studies
Studies have shown that thienopyridines can act as selective inhibitors for various enzymes involved in cellular signaling pathways. For instance, they have been identified as modulators of TGF-βR1 and phosphoinositide-specific phospholipase C-γ (PLC-γ), which play crucial roles in cell proliferation and differentiation .
Neuropharmacology
Given the neurotropic effects associated with thienopyridine compounds, there is potential for their application in treating neurological disorders. Research into their mechanism of action could lead to new treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving thienopyridine precursors. Recent studies have explored oxidative dimerization methods that yield novel derivatives with enhanced biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₃H₁₆N₂O₂S (MW: 250.32 g/mol) .
- Synthesis : Prepared using ethyl bromoacetate instead of methyl bromoacetate, yielding a product with a melting point of 138°C .
- Key Differences : The ethyl ester group increases hydrophobicity (higher XLogP) compared to the methyl ester. This substitution may influence solubility and metabolic stability in biological systems.
Benzyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Methyl 3-amino-4,6-bis(4-morpholinophenyl)thieno[2,3-b]pyridine-2-carboxylate
Table 1: Structural and Physical Properties
*Estimated based on ethyl group contribution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- The compound is synthesized via heterocyclization of precursors like ethyl 3-amino derivatives, involving cyclocondensation with thioureas or thioamides under reflux conditions (e.g., ethanol/HCl or DMF at 80–100°C). Key steps include amino group activation and regioselective ring closure. Yield optimization requires precise stoichiometric ratios of reactants and controlled temperature gradients to avoid side products like thiophene-fused byproducts .
- Characterization involves HPLC purity assessment (>98%), FT-IR (C=O stretch at ~1680 cm⁻¹), and ¹H/¹³C NMR (distinct signals for methyl groups at δ 2.3–2.5 ppm and ester carbonyl at δ 165–170 ppm). Mass spectrometry confirms the molecular ion peak [M+H]⁺ at m/z 265.1 .
Q. How do structural analogs of this compound differ in reactivity, and what methodologies validate these differences?
- Substituent variations (e.g., ethyl ester vs. carboxamide derivatives) alter electronic and steric properties. For example, replacing the methyl ester with a sodium carboxylate group (as in sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) enhances solubility in polar solvents, verified via comparative solubility assays and computational electrostatic potential maps .
- Reactivity studies employ Hammett plots to correlate substituent effects with reaction rates in nucleophilic substitution or cross-coupling reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-b]pyridine derivatives?
- Discrepancies in enzyme inhibition assays (e.g., kinase or dehydrogenase interactions) often stem from assay conditions (pH, ionic strength) or impurity profiles. For example, residual solvents like DMF in synthetic batches can artificially suppress enzymatic activity. Rigorous purification (e.g., column chromatography or recrystallization) and LC-MS validation are critical .
- Meta-analyses of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) identify steric clashes or hydrogen-bonding mismatches in active sites, clarifying inconsistent IC₅₀ values .
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this scaffold?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density distributions, revealing preferential electrophilic attack at the C5 position due to higher nucleophilic Parr indices (~0.15 vs. C3: ~0.08). Validation via experimental bromination (NBS in CCl₄) confirms C5-brominated products as major isomers (>80%) .
- Machine learning models (e.g., Random Forest) trained on Hammett σ constants and steric parameters predict reaction outcomes for novel electrophiles .
Q. What methodologies enable scalable synthesis of isotopically labeled derivatives for metabolic tracing studies?
- ¹³C/¹⁵N-labeled analogs are synthesized using [¹³C]-methyl iodide or [¹⁵N]-ammonium acetate in the cyclocondensation step. Isotopic enrichment (>99%) is confirmed via high-resolution mass spectrometry (HRMS) and ¹³C NMR .
- Radiolabeled versions (e.g., ¹⁴C at the methyl group) are prepared via Claisen-Schmidt condensation with [¹⁴C]-acetic anhydride, followed by purification using reverse-phase HPLC .
Methodological Resources
- Synthetic Protocols : El-Sayed (2014) outlines cyclocondensation conditions ; Dotsenko (2020) reviews ring-closure strategies for thienopyridines .
- Analytical Standards : Purity thresholds (>98%) and spectral libraries are documented in Enamine Ltd. catalogs .
- Computational Tools : Gaussian 16 for DFT, PyMol for docking, and KNIME workflows for SAR modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
